3-Nitrobiphenyl
Overview
Description
3-Nitrobiphenyl, also known as 3-nitro-1,1’-biphenyl, is an organic compound with the molecular formula C12H9NO2. It is a derivative of biphenyl, where a nitro group is substituted at the third position of the biphenyl structure. This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
It’s worth noting that nitroaromatic compounds, a group to which 3-nitrobiphenyl belongs, are known to interact with various biological targets, including enzymes and cellular structures, leading to a range of biological effects .
Mode of Action
Nitroaromatic compounds, in general, can undergo biotransformation in the body, leading to the formation of reactive intermediates. These intermediates can form covalent bonds with cellular macromolecules, potentially leading to toxic effects .
Biochemical Pathways
For instance, some nitroaromatics can inhibit mitochondrial functions, induce oxidative stress, and trigger apoptosis .
Result of Action
Nitroaromatic compounds can cause a variety of effects at the molecular and cellular levels, including dna damage, protein modification, and lipid peroxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-nitrobiphenyl involves the nitration of biphenyl using nitric acid. The process typically employs a mixture of nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro derivative .
Another method involves the use of zeolite-assisted nitration, which utilizes 95% nitric acid. This method has shown promising results with a good yield of the desired nitro compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions
3-Nitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3-Aminobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitrobiphenyl has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its toxic effects on various microorganisms.
Medicine: Investigated for its potential use in drug development and as a model compound for studying nitroaromatic toxicity.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Nitrobiphenyl: Another nitro derivative of biphenyl with the nitro group at the second position.
4-Nitrobiphenyl: A nitro derivative with the nitro group at the fourth position.
Uniqueness
This compound is unique due to its specific position of the nitro group, which influences its chemical reactivity and biological activity. The position of the nitro group can affect the compound’s ability to undergo certain reactions and its interaction with biological targets .
Properties
IUPAC Name |
1-nitro-3-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRPEHRWMVMHQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175363 | |
Record name | 1,1'-Biphenyl, 3-nitro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2113-58-8 | |
Record name | 3-Nitrobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2113-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitrobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002113588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrobiphenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408697 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Biphenyl, 3-nitro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitrobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.642 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-NITROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UA7CEP6GJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-Nitrobiphenyl formed in the atmosphere?
A1: this compound is primarily formed through the atmospheric reaction of biphenyl with hydroxyl radicals (OH) in the presence of nitrogen oxides (NOx). [, , , ] This reaction pathway highlights the significant role of atmospheric pollutants in generating nitroarenes like this compound.
Q2: Can this compound be directly emitted from sources?
A2: While atmospheric formation is the primary source, this compound can also be directly emitted from combustion sources, albeit in smaller quantities compared to its secondary formation. []
Q3: What analytical techniques are employed for the detection and quantification of this compound?
A3: Gas chromatography coupled with mass spectrometry (GC/MS) is commonly used to analyze this compound in environmental samples. [, ] Other methods include high-performance liquid chromatography (HPLC) and electrochemical techniques like differential pulse voltammetry (DPV) and adsorptive stripping voltammetry (AdSV). [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C12H9NO2, and its molecular weight is 199.20 g/mol. []
Q5: What is the structure of this compound?
A5: this compound consists of two benzene rings connected by a single bond, with a nitro group (-NO2) attached to the meta position (position 3) of one of the benzene rings. []
Q6: How does the nitro group influence the properties of this compound?
A6: The nitro group is electron-withdrawing, influencing the molecule's reactivity and physicochemical properties such as polarity and solubility. This electron-withdrawing nature plays a role in its interactions with biological systems. []
Q7: What are the products of this compound's reaction with OH radicals?
A8: While the exact products are not fully elucidated, the reaction is expected to form hydroxylated and potentially other oxidized derivatives of this compound. []
Q8: What are the known toxicological effects of this compound?
A9: this compound exhibits mutagenicity in bacterial assays, indicating its potential to cause DNA damage. [, ] While specific toxicological data might be limited, its structural similarity to other nitroarenes raises concerns about its potential carcinogenicity and adverse health effects.
Q9: What is the environmental fate of this compound?
A10: Due to its relatively low volatility, this compound tends to partition to particulate matter in the atmosphere. [] This particulate matter can be removed from the atmosphere through dry and wet deposition, leading to its accumulation in soil and water bodies.
Q10: How does the presence of this compound in the environment relate to other nitroarenes?
A11: this compound serves as an indicator for the presence of other nitroarenes, many of which are known or suspected carcinogens. [] Its detection in the environment highlights the need to investigate the broader implications of nitroarene pollution.
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